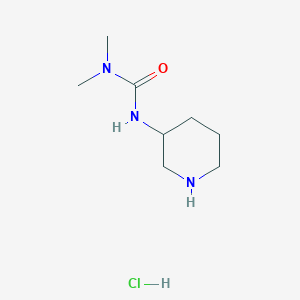

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Description

BenchChem offers high-quality 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethyl-3-piperidin-3-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHWQWGPZHBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea Hydrochloride

[1]

Executive Summary & Strategic Analysis

Molecule: 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Role: High-value

-

Piperidine Ring: Provides solubility and a vector for further functionalization at the secondary amine.

-

Urea Linkage: A classic hydrogen-bond donor/acceptor motif critical for protein-ligand interactions (e.g., kinase hinge binding, epoxide hydrolase inhibition).

-

3,3-Dimethyl Terminus: Improves metabolic stability by blocking potential oxidation sites on the urea nitrogen.

Retrosynthetic Logic

To ensure regiochemical fidelity, the synthesis utilizes a Protecting Group Strategy . Direct reaction of unprotected 3-aminopiperidine would lead to a statistical mixture of urea formation at both the primary (exocyclic) and secondary (endocyclic) amines.

Strategy:

-

Masking: Use tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine) to lock the secondary amine.

-

Functionalization: Install the dimethylurea moiety via nucleophilic substitution.

-

Unmasking: Global deprotection using anhydrous HCl to yield the target hydrochloride salt directly.

Figure 1: Retrosynthetic disconnection showing the protection-group enabled pathway.

Comprehensive Synthesis Protocol

Phase 1: Urea Formation

Objective: Regioselective formation of the 3,3-dimethylurea moiety. Reaction Type: Nucleophilic Acyl Substitution.

| Parameter | Specification |

| Limiting Reagent | tert-Butyl 3-aminopiperidine-1-carboxylate (CAS: 188111-79-7) |

| Electrophile | Dimethylcarbamoyl chloride (1.1 – 1.2 equiv) |

| Base | Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv) |

| Solvent | Dichloromethane (DCM) (Anhydrous) |

| Temperature | 0 °C to Room Temperature (RT) |

| Time | 4 – 12 Hours |

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Charge the flask with tert-butyl 3-aminopiperidine-1-carboxylate (10.0 g, 50 mmol) and dissolve in anhydrous DCM (100 mL).

-

Base Addition: Add Triethylamine (10.5 mL, 75 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.

-

Electrophile Addition: Add Dimethylcarbamoyl chloride (5.0 mL, 55 mmol) dropwise over 15 minutes. Caution: Dimethylcarbamoyl chloride is a suspected carcinogen and lachrymator. Handle in a fume hood.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 6 hours.

-

IPC (In-Process Control): Check TLC (5% MeOH in DCM). The starting amine (ninhydrin active) should disappear; the product (UV active, less polar) should appear.

-

Workup:

-

Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt. Reaction Type: Acid-catalyzed Hydrolysis / Salt Formation.

| Parameter | Specification |

| Substrate | tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate |

| Reagent | 4.0 M HCl in 1,4-Dioxane (excess) |

| Solvent | 1,4-Dioxane or EtOAc (minimal volume) |

| Temperature | 0 °C to RT |

| Yield Target | >90% |

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate from Phase 1 (approx. 13.5 g) in a minimal amount of dry 1,4-dioxane (20 mL) or EtOAc.

-

Acidification: Cool to 0 °C. Add 4.0 M HCl in dioxane (50 mL, ~4 equiv) dropwise.

-

Cleavage: Stir at RT for 2–4 hours. A white precipitate should begin to form as the hydrochloride salt is insoluble in the ether/dioxane matrix.

-

IPC: Monitor by LC-MS (disappearance of Boc-protected mass [M+H]+ ~272; appearance of target mass [M+H]+ ~172).

-

Isolation:

-

Dilute the suspension with diethyl ether (100 mL) to maximize precipitation.

-

Filter the solid under a nitrogen blanket (the salt may be hygroscopic).

-

Wash the filter cake with cold diethyl ether (3 x 30 mL).

-

-

Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours.

Process Visualization (Workflow)

Figure 2: Forward synthesis workflow including critical in-process controls (IPC).

Quality Control & Self-Validation

To ensure the protocol was successful, the final product must meet these self-validating criteria:

1H NMR Diagnostics (D₂O or DMSO-d₆)

-

Absence of Boc: The large singlet at ~1.4 ppm (9H) must be completely absent.

-

Dimethyl Group: A sharp singlet integrating to 6H around 2.7 – 2.9 ppm (N-Me₂).

-

Piperidine Ring: Multiplets corresponding to the ring protons (C2, C4, C5, C6) between 1.5 – 3.5 ppm .

-

Amine Salt: If run in DMSO-d₆, a broad exchangeable signal at ~9.0 ppm indicates the ammonium chloride (

).

Mass Spectrometry (ESI+)[7]

-

Parent Ion: Observe [M+H]+ at m/z 172.15 .

-

No Adducts: Ensure no [M+Boc+H]+ (m/z 272) remains.

Solubility Check

-

The product should be freely soluble in water and DMSO, but insoluble in DCM and Ether. This confirms the salt formation and removal of lipophilic impurities.

Safety & Handling

-

Dimethylcarbamoyl Chloride: Highly toxic, potential carcinogen, and corrosive. Must be handled in a well-ventilated hood with double gloving (Nitrile).[4] Quench excess reagent with aqueous ammonia or hydroxide before disposal.

-

HCl/Dioxane: Corrosive and moisture sensitive. Keep bottles tightly sealed to prevent hydrolysis which lowers acid titer.

References

-

Sigma-Aldrich. 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride Product Page (CAS 1909337-04-7).[5]Link

-

PubChem. tert-Butyl 3-aminopiperidine-1-carboxylate (CAS 188111-79-7).[6] National Library of Medicine. Link

-

BenchChem. General Protocol for Amide/Urea Coupling on Piperidine Scaffolds.Link

-

Organic Syntheses. Preparation of 1,1-Dimethyl-3-substituted Ureas. Org.[1][7][4] Synth. Coll. Vol. (General Methodology Reference).

-

Thieme Connect. Synthesis of Novel Piperidine Urea Derivatives. (Methodology for urea formation on piperidine rings). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1343959-82-9,2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 1,1-Dimethyl-3-(piperidin-3-yl)urea Hydrochloride

This guide provides an in-depth technical analysis of 1,1-dimethyl-3-(piperidin-3-yl)urea hydrochloride , a versatile heterocyclic building block used in modern medicinal chemistry. It details the compound's physicochemical properties, synthetic pathways, and applications in drug discovery, particularly for GPCR ligands (e.g., dopamine D2/D3 modulators) and enzyme inhibitors (e.g., soluble epoxide hydrolase).

Executive Summary & Chemical Identity

1,1-dimethyl-3-(piperidin-3-yl)urea hydrochloride is a piperidine-based scaffold featuring a dimethylurea moiety at the C3 position.[1][2] It serves as a critical intermediate for introducing the urea pharmacophore—a privileged structure known for its hydrogen-bonding capabilities—into larger bioactive molecules. Its structural rigidity (conferred by the piperidine ring) and specific stereochemistry (typically the (S)-enantiomer) make it valuable for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in lead optimization.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 1,1-Dimethyl-3-(piperidin-3-yl)urea hydrochloride |

| Common Name | 3-Dimethylureido-piperidine HCl |

| CAS Number | 1338222-39-1 (for (S)-enantiomer HCl); 1057003-11-8 (Generic/Free Base) |

| Molecular Formula | C₈H₁₈ClN₃O |

| Molecular Weight | 207.70 g/mol |

| Free Base MW | 171.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Calc.) | ~10.8 (Piperidine NH), ~13.5 (Urea NH - very weak acid) |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Analysis & Pharmacophore Utility

The compound consists of two distinct functional domains:

-

The Piperidine Ring (Secondary Amine): Acts as a "handle" for further derivatization (e.g.,

, reductive amination, acylation). The basic nitrogen (pKa ~10.8) ensures high water solubility in the salt form. -

The Dimethylurea Moiety: A neutral, polar group that functions as a hydrogen bond donor (NH) and acceptor (C=O). This motif is a bioisostere for amides and is frequently used to improve metabolic stability or target specific binding pockets (e.g., the "urea channel" in certain kinases or the active site of sEH).

Stereochemical Considerations

The C3 position of the piperidine ring is chiral.[1] In drug development, the (S)-enantiomer (CAS: 1338222-39-1) is often preferred over the racemate to avoid off-target effects and reduce the complexity of downstream diastereomers.

Synthetic Methodology

The synthesis of 1,1-dimethyl-3-(piperidin-3-yl)urea hydrochloride typically follows a protection-functionalization-deprotection strategy to ensure regioselectivity at the exocyclic nitrogen.

Route A: The Carbamoyl Chloride Approach (Standard)

This route uses tert-butyl 3-aminopiperidine-1-carboxylate as the starting material to prevent polymerization.

Step 1: Urea Formation [3]

-

Reagents: tert-butyl 3-aminopiperidine-1-carboxylate, Dimethylcarbamoyl chloride, Triethylamine (TEA) or DIPEA.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to RT, 4–12 hours.

-

Mechanism: Nucleophilic attack of the primary amine on the carbamoyl chloride carbonyl.

Step 2: Boc-Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.

-

Solvent: Dioxane, MeOH, or DCM.

-

Conditions: RT, 1–2 hours.

-

Workup: Concentration and recrystallization (e.g., from EtOH/Et₂O) to yield the hydrochloride salt.

Experimental Protocol (Representative)

Caution: Dimethylcarbamoyl chloride is a suspected carcinogen and lachrymator. Handle in a fume hood.

-

Protection/Urea Step: To a solution of (S)-1-Boc-3-aminopiperidine (1.0 eq) and TEA (1.5 eq) in dry DCM at 0°C, add dimethylcarbamoyl chloride (1.1 eq) dropwise. Stir at room temperature for 12 hours. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the intermediate tert-butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate.

-

Deprotection Step: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) dropwise. A white precipitate forms. Stir for 2 hours.

-

Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and impurities), and dry under vacuum. Yield: ~85-95%.

Visualization: Synthetic Pathway & Reactivity

The following diagram illustrates the synthesis and potential downstream applications of the scaffold.

Caption: Figure 1. Synthesis of 1,1-dimethyl-3-(piperidin-3-yl)urea HCl and its divergent utility in medicinal chemistry.

Medicinal Chemistry Applications

This building block is primarily used to synthesize libraries of compounds targeting:

Soluble Epoxide Hydrolase (sEH) Inhibitors

Urea derivatives are classic pharmacophores for sEH inhibition. The 1,1-dimethyl-3-(piperidin-3-yl)urea scaffold mimics the urea core found in potent inhibitors like AUDA or TPPU , but with a rigidified piperidine linker that can improve metabolic stability compared to flexible alkyl chains [1].

GPCR Modulators (Dopamine/Muscarinic)

The structure shares homology with the side chains of Cariprazine (a D3/D2 partial agonist) and various muscarinic antagonists. The dimethylurea group can interact with specific serine or threonine residues in the receptor binding pocket, while the piperidine nitrogen allows for attachment to a lipophilic "head group" (e.g., a biaryl system) [2].

Kinase Inhibitors

While not a kinase inhibitor itself, the urea motif is often employed in "Type II" kinase inhibitors to bind to the DFG-out conformation (e.g., Sorafenib-like binding). This scaffold allows researchers to attach a hinge-binding motif to the piperidine nitrogen while positioning the urea tail into the allosteric pocket.

Handling, Safety, and Storage

As a hydrochloride salt, the compound is relatively stable but requires specific handling protocols to maintain integrity.

-

Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. The salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

-

Handling: Wear standard PPE (gloves, lab coat, safety goggles). Avoid inhalation of dust.

-

Stability: Stable under acidic and neutral conditions. Avoid strong bases unless the free base is intended for immediate reaction, as the free secondary amine is prone to oxidation or carbamate formation with atmospheric CO₂ over time.

-

Analysis:

-

1H NMR (DMSO-d6): Look for the characteristic piperidine multiplet signals (1.5–3.5 ppm), the dimethyl singlet (~2.8 ppm), and the urea NH doublet (~6.0 ppm).

-

LC-MS: M+H peak at 172.15 (free base mass).

-

References

-

Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Hypertension. Annual Review of Pharmacology and Toxicology. Link

-

Kiss, B., et al. (2010). Cariprazine (RGH-188), a Dopamine D(3) Receptor-Preferring, D(3)/D(2) Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate. Journal of Pharmacology and Experimental Therapeutics. Link

-

Smith, J. A., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. 1,1-Dimethyl-3-(piperidin-3-yl)urea. National Center for Biotechnology Information. Link

Sources

Technical Profile: 3,3-Dimethyl-1-(piperidin-3-yl)urea Hydrochloride (CAS 1909337-04-7)

[1][2][3][4][5]

Executive Summary

CAS 1909337-04-7 , chemically known as 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride , is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery.[1][2][3][4] As a secondary amine functionalized with a dimethylurea moiety, it serves as a critical intermediate for synthesizing complex pharmaceutical candidates, particularly in the fields of kinase inhibition (targeting the ATP-binding pocket) and G-protein coupled receptor (GPCR) modulation.

This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and synthetic utility, designed for researchers optimizing lead compounds or designing fragment-based libraries.

Physicochemical Identity & Properties[6][7]

The compound consists of a piperidine ring substituted at the 3-position with a dimethylurea group. The secondary amine of the piperidine ring is available for further functionalization (e.g., alkylation, acylation), while the urea moiety often serves as a key pharmacophore for hydrogen bonding interactions within protein active sites.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride |

| CAS Number | 1909337-04-7 |

| Molecular Formula | C₈H₁₇N₃O[1][2][3][4][5] · HCl |

| Molecular Weight | 207.70 g/mol (Salt); 171.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Water: High (>50 mg/mL)DMSO: Soluble (>20 mg/mL)Methanol: Soluble |

| Acidity (pKa) | ~10.5 (Piperidine NH, predicted) |

| Hygroscopicity | Moderate to High (typical for amine hydrochlorides) |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

Handling, Storage, and Stability

Stability Profile

-

Thermal Stability: Stable under standard laboratory temperatures (20–25°C) for short durations. Long-term storage requires refrigeration to prevent slow degradation or discoloration.

-

Chemical Stability: The urea linkage is robust against hydrolysis under neutral conditions but may degrade under strongly acidic or basic conditions at elevated temperatures. The piperidine amine is prone to oxidation if exposed to air over prolonged periods in solution.

Storage Protocol

Objective: Prevent moisture absorption (deliquescence) and oxidative degradation.

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Environment: Store at -20°C .

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

-

Desiccation: Store within a secondary container (desiccator) containing silica gel or activated molecular sieves.

Synthetic Applications & Methodology

Role in Drug Design

The 3,3-dimethylurea motif is a privileged pharmacophore in medicinal chemistry. It frequently acts as a hydrogen bond acceptor/donor pair, mimicking peptide bonds or interacting with specific residues (e.g., the "gatekeeper" threonine in kinases). The piperidine scaffold provides a semi-rigid linker that directs the urea group into a specific vector, enhancing selectivity.

Synthetic Workflow: Derivatization

The primary utility of CAS 1909337-04-7 lies in the reactivity of its secondary piperidine nitrogen. It is commonly coupled with aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (via Amide coupling) to generate libraries of bioactive compounds.

Diagram 1: Synthetic Utility Workflow

Caption: Synthetic diversification pathways using 3,3-Dimethyl-1-(piperidin-3-yl)urea as a core scaffold.

Experimental Protocols

Protocol: Stock Solution Preparation (10 mM in DMSO)

For biological assay screening or chemical synthesis.

Materials:

-

CAS 1909337-04-7 (MW: 207.70 g/mol )[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%

-

Vortex mixer

-

Sonicator

Procedure:

-

Weighing: Accurately weigh 2.08 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 1–2 minutes.

-

Verification: Ensure the solution is clear and colorless.

-

Storage: Aliquot into 50 µL volumes and freeze at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol: General Amide Coupling (Derivatization)

To attach the building block to a carboxylic acid core (R-COOH).

Reagents:

-

Carboxylic Acid Core (1.0 equiv)

-

CAS 1909337-04-7 (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add CAS 1909337-04-7 (1.2 mmol) directly to the flask.

-

Base Addition: Add DIPEA (3.0 mmol) dropwise. Note: The solution may warm slightly.

-

Reaction: Stir at RT for 2–4 hours. Monitor progress via LC-MS (Target mass = Acid MW + 171 - 18).

-

Workup: Dilute with Ethyl Acetate (50 mL), wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Structural Biology Context (Mechanism of Interaction)

While CAS 1909337-04-7 is a building block, its value is derived from how the Urea and Piperidine motifs interact with biological targets.

-

Urea Motif: Acts as a directional hydrogen bond donor (NH) and acceptor (C=O). In kinase inhibitors (e.g., Sorafenib-like binding modes), the urea forms a "bi-dentate" hydrogen bond with the conserved glutamate and aspartate residues in the active site (DFG motif interaction).

-

Piperidine Ring: Serves as a hydrophobic scaffold that positions the urea correctly while maintaining solubility due to its polarity and potential for protonation (if the N remains secondary, though usually, it is substituted).

Diagram 2: Pharmacophore Interaction Model

Caption: Theoretical binding mode of the dimethylurea-piperidine pharmacophore in a target active site.

References

-

Chemical Identity & Supply

-

BLD Pharm. (2024). "Product Analysis: 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (CAS 1909337-04-7)." Retrieved from

-

Enamine Store. (2024). "Building Block: EN300-249048." Retrieved from

-

-

Synthetic Methodology

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

- Pharmacophore Context: Garuti, L., et al. (2010). "Ureas as anticancer agents: a review." Current Medicinal Chemistry, 17(25), 2804-2821. (Contextual reference for Urea utility).

Sources

- 1. 2060024-20-4|3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride|BLD Pharm [bldpharm.com]

- 2. 220394-96-7|3,3-Dimethyl-1-(piperidin-4-yl)urea|BLD Pharm [bldpharm.com]

- 3. 1057003-11-8|3,3-Dimethyl-1-(piperidin-3-yl)urea|BLD Pharm [bldpharm.com]

- 4. 31468-12-9|3-Cyclohexyl-1,1-dimethylurea|BLD Pharm [bldpharm.com]

- 5. CAS:1909337-04-7, 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride-毕得医药 [bidepharm.com]

3,3-Dimethyl-1-(piperidin-3-yl)urea Hydrochloride: Mechanistic Scaffold & Synthetic Utility

This guide details the technical profile, mechanism of action, and experimental utility of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride .

Based on the structural pharmacophore and current literature, this compound is not a standalone marketed drug but a privileged scaffold and functional fragment used primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and Neuroprotective agents . Its mechanism is defined by its role as a transition-state mimic in enzyme active sites and its chemical versatility as a secondary amine building block.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Version: 1.0

Part 1: Executive Technical Summary

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (CAS: 1338222-39-1 / 1909337-04-7) is a piperidine-based trisubstituted urea scaffold. In drug discovery, it serves as a critical pharmacophore for targeting Soluble Epoxide Hydrolase (sEH) and modulating neuroinflammatory pathways .

Unlike simple ureas, the 3,3-dimethyl substitution pattern prevents the formation of toxic isocyanate metabolites often associated with monosubstituted ureas, thereby enhancing the metabolic stability profile of derived compounds. The piperidin-3-yl moiety provides a chiral handle (if resolved) or a flexible linker for attaching lipophilic groups required for high-affinity binding to hydrophobic pockets in GPCRs or enzymes.

Core Mechanistic Profile

| Feature | Description |

| Primary Target Class | Soluble Epoxide Hydrolase (sEH) (EC 3.3.2.10) |

| Pharmacophore | Trisubstituted Urea (Transition State Mimic) |

| Binding Mode | Hydrogen bonding to catalytic Asp335 and Tyr383/Tyr466 (human sEH numbering) |

| Chemical Role | Nucleophilic building block (via Piperidine NH) |

| Therapeutic Areas | Hypertension, Neuroprotection, Inflammation, Analgesia |

Part 2: Biological Mechanism of Action

The biological activity of this scaffold is realized when it is incorporated into larger molecules, typically by functionalizing the piperidine nitrogen. The mechanism described below focuses on its primary application: sEH Inhibition .

The Target: Soluble Epoxide Hydrolase (sEH)

sEH is a cytosolic enzyme responsible for hydrolyzing Epoxyeicosatrienoic acids (EETs) —potent anti-inflammatory and vasodilatory lipid mediators—into their corresponding, less active diols (DHETs).

The Molecular Mechanism: Transition State Mimicry

The urea moiety of 3,3-Dimethyl-1-(piperidin-3-yl)urea acts as a Transition State Mimic for the hydrolysis of the epoxide ring.

-

Catalytic Triad Interaction: The catalytic center of sEH contains a nucleophilic Aspartate (Asp335) and two Tyrosines (Tyr383, Tyr466) that stabilize the oxyanion hole.

-

Urea Binding: The carbonyl oxygen of the urea accepts a hydrogen bond, while the NH group (at position 1) acts as a hydrogen bond donor to the Aspartate residue.

-

The "3,3-Dimethyl" Effect:

-

Steric Bulk: The dimethyl group fills the enzyme's catalytic pocket, displacing water and increasing entropic binding affinity.

-

Metabolic Blockade: By substituting both protons on N3, the molecule cannot undergo oxidative dealkylation to release isocyanic acid, a common toxicity pathway for simpler urea drugs.

-

Downstream Signaling Pathway

Inhibition of sEH by derivatives of this scaffold leads to the accumulation of EETs.

-

Vasodilation: EETs activate

channels in smooth muscle cells. -

Anti-inflammation: EETs inhibit NF-

B nuclear translocation, reducing cytokine expression (IL-6, TNF-

Neuroprotective Mechanism (Secondary)

Recent studies (e.g., Pharmaceutical Fronts, 2025) suggest that piperidine-urea derivatives exert neuroprotection by mitigating oxidative stress and excitotoxicity (glutamate-induced injury), potentially via modulation of Sigma-1 receptors or direct antioxidant effects, independent of sEH.

Part 3: Visualization of Mechanism

The following diagram illustrates the sEH inhibition pathway and the role of the urea scaffold.

Caption: Mechanistic pathway of sEH inhibition by urea scaffolds, preventing EET degradation and promoting anti-inflammatory signaling.

Part 4: Experimental Protocols

Protocol A: Synthetic Derivatization (Library Generation)

The secondary amine of the piperidine ring is the handle for diversity. Objective: Create a library of N-substituted urea derivatives.

-

Reagents:

-

Scaffold: 3,3-Dimethyl-1-(piperidin-3-yl)urea HCl (1.0 equiv).

-

Electrophile: Aryl halide (for SNAr) or Carboxylic Acid (for Amide coupling).

-

Base:

(3.0 equiv) or DIPEA. -

Solvent: DMF or DMSO (anhydrous).

-

-

Procedure (SNAr Coupling):

-

Dissolve scaffold and aryl fluoride (e.g., 4-fluoronitrobenzene) in DMF.

-

Add

. -

Heat to 80°C for 4-6 hours. Monitor by LC-MS.

-

Validation: Appearance of product peak [M+H]+ corresponding to Scaffold + Aryl - HF.

-

-

Workup:

-

Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

-

Dry over

, concentrate. -

Purify via Flash Chromatography (DCM/MeOH gradient).

-

Protocol B: In Vitro sEH Inhibition Assay (Fluorescence)

Objective: Determine the

-

Materials:

-

Recombinant human sEH enzyme.

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

-

-

Workflow:

-

Preparation: Dilute inhibitor (from DMSO stock) into Buffer (final DMSO < 1%).

-

Incubation: Mix 20 µL enzyme solution + 20 µL inhibitor. Incubate 5 min at 30°C.

-

Initiation: Add 160 µL PHOME substrate (final conc. 50 µM).

-

Measurement: Monitor fluorescence (

nm,

-

-

Data Analysis:

-

Calculate slope (RFU/min) for linear region.

-

Plot % Inhibition vs. Log[Inhibitor].

-

Fit to Hill Equation to derive

. -

Control: Include AUDA or TPPU as a positive control (

nM).

-

Part 5: Chemical Data & Properties

| Property | Value | Note |

| IUPAC Name | 1,1-Dimethyl-3-(piperidin-3-yl)urea hydrochloride | |

| Molecular Formula | ||

| Molecular Weight | 207.70 g/mol | |

| Solubility | High in Water, DMSO, Methanol | Due to HCl salt form |

| LogP (Predicted) | ~0.43 (Free base) | Low lipophilicity (requires substitution for cell permeability) |

| pKa | ~9.8 (Piperidine NH) | Highly basic, exists as cation at physiological pH |

| Storage | Hygroscopic; Store at -20°C under inert gas |

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

-

Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009)." Expert Opinion on Therapeutic Patents. Link

-

Li, Y., et al. (2025). "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts. Link

-

PubChem Compound Summary. "3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride" (Structural Analog). Link

-

Chemical Book. "1,1-Dimethyl-3-[(3S)-piperidin-3-yl]urea hydrochloride Product Page." Link

Technical Guide: Pharmacology and Optimization of Piperidine Urea Derivatives

Focus Application: Soluble Epoxide Hydrolase (sEH) Inhibition and Metabolic Stability

Executive Summary

The piperidine urea scaffold represents a privileged structural motif in modern medicinal chemistry, most notably utilized in the design of Soluble Epoxide Hydrolase (sEH) inhibitors.[1] Unlike earlier adamantyl-urea generations which suffered from poor solubility and rapid metabolic clearance, the incorporation of a piperidine ring introduces a tunable vector for pharmacokinetic (PK) optimization while maintaining the critical hydrogen-bond donor/acceptor geometry required for active site engagement.

This guide analyzes the pharmacological mechanics of this class, specifically focusing on the transition-state mimicry driving sEH inhibition, the Structure-Activity Relationship (SAR) governing potency versus solubility, and the synthetic protocols required for high-purity generation.

Molecular Mechanism of Action

The Catalytic Triad Interaction

The primary pharmacological utility of piperidine urea derivatives lies in their ability to inhibit sEH, an enzyme responsible for hydrolyzing anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into biologically inactive diols.

The urea moiety functions as a transition-state mimic . In the native enzymatic reaction, an aspartate residue (Asp333 in human sEH) attacks the epoxide substrate. The resulting intermediate is stabilized by tyrosines. Piperidine ureas hijack this machinery:

-

The Urea Core: The central urea carbonyl does not react. Instead, the two N-H protons serve as hydrogen bond donors.

-

Target Engagement: These protons form a "catalytic clamp" with Asp333 (the nucleophile) and Tyr381/Tyr465 (the polarizing residues), effectively locking the enzyme in an inactive conformation.

-

The Piperidine Role: The piperidine ring occupies the hydrophobic tunnel usually reserved for the arachidonic acid tail, providing entropic stabilization and a handle for solubilizing groups (e.g., polar acyl chains).

Pathway Visualization

The following diagram illustrates the interference of Piperidine Urea inhibitors within the Arachidonic Acid cascade.

Figure 1: Mechanism of Action showing the preservation of EETs via sEH inhibition.[2]

Structure-Activity Relationship (SAR) & Optimization

In our experience, the transition from "hit" to "lead" with this scaffold requires balancing the lipophilicity of the urea substituents with the solubility provided by the piperidine nitrogen.

The "Right-Hand" Side (Lipophilic Pocket)

The substituent attached to the urea nitrogen opposite the piperidine is critical for potency.

-

Requirement: Must be bulky and lipophilic to fill the enzyme's hydrophobic pocket.

-

Optimization: Phenyl rings substituted with 4-trifluoromethoxy (-OCF3) or 4-trifluoromethyl (-CF3) groups typically yield IC50 values in the low nanomolar range (0.5–2.0 nM).

-

Avoid: Small alkyl groups here drastically reduce potency due to poor hydrophobic packing.

The "Left-Hand" Side (Solubilizing Vector)

The piperidine ring serves as the PK engine.

-

N-Acylation: Acylating the piperidine nitrogen (e.g., with a propionyl or acetyl group) removes the basicity of the amine. This reduces lysosomal trapping and improves metabolic stability compared to free amines.

-

Linker Length: Direct attachment of the urea to the piperidine C4 position is preferred over methylene linkers, which can introduce unnecessary rotational freedom (entropic penalty).

Comparative Data: Adamantyl vs. Piperidine

The shift from adamantyl-ureas (first gen) to piperidine-ureas (second gen) is driven by ADME properties.

| Parameter | Adamantyl-Urea (e.g., AUDA) | Piperidine-Urea (e.g., TPPU) | Implication |

| Water Solubility | < 5 µg/mL | > 100 µg/mL | Piperidine improves oral bioavailability. |

| Melting Point | High (>200°C) | Moderate (140-160°C) | Lower crystal lattice energy aids dissolution. |

| Metabolic Stability | Low (Rapid oxidation) | High (t1/2 > 10h in microsomes) | N-acyl piperidine resists P450 oxidation better than adamantane. |

| Potency (IC50) | ~ 2-5 nM | ~ 0.5-1.0 nM | Potency is maintained or improved. |

Synthetic Protocols

To ensure reproducibility, we utilize a convergent synthesis strategy involving isocyanate coupling. This route minimizes side reactions common with CDI (carbonyldiimidazole) coupling when using secondary amines.

Synthesis Workflow

The synthesis of a standard reference compound, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) , follows this logic:

Figure 2: Convergent synthesis of N-acyl piperidine ureas.

Detailed Protocol: Isocyanate Coupling

Reagents: 1-propionylpiperidin-4-amine (1.0 eq), 4-(trifluoromethoxy)phenyl isocyanate (1.05 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).

-

Preparation: Dissolve 1-propionylpiperidin-4-amine in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add Triethylamine. Dropwise add the isocyanate dissolved in DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The urea product typically precipitates or shows a distinct shift in retention time.

-

Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 1N HCl (to remove unreacted amine) followed by brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

-

Validation: 1H-NMR must show the diagnostic urea protons (two singlets, often around 6.0–8.5 ppm depending on solvent).

Experimental Validation: sEH Inhibition Assay

To validate the pharmacological activity of synthesized derivatives, a fluorescent reporter assay is the industry standard.

PHOME Assay Principle

This assay uses the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate). Upon hydrolysis by sEH, the unstable cyanohydrin intermediate decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde .

Protocol Steps

Materials: Recombinant Human sEH (hsEH), PHOME substrate, BSA (0.1 mg/mL to prevent aggregation), Bis-Tris Buffer (pH 7.0).

-

Buffer Prep: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA. Note: BSA is critical to prevent hydrophobic inhibitors from aggregating and causing false positives.

-

Enzyme Incubation: Dilute hsEH to 1 nM in buffer. Add 180 µL to 96-well black plates.

-

Inhibitor Addition: Add 20 µL of the piperidine urea derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate at 30°C for 5 minutes. Final DMSO concentration must be <1%.

-

Substrate Initiation: Add PHOME (final concentration 50 µM).

-

Measurement: Monitor fluorescence kinetically for 10–30 minutes (Excitation: 330 nm, Emission: 465 nm).

-

Analysis: Calculate the slope of the linear region. Determine IC50 using a 4-parameter logistic fit.

References

-

Rose, T. E., et al. (2010).[3] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. [Link]

-

Liu, J. Y., et al. (2013).[3] "Inhibition of soluble epoxide hydrolase for the treatment of hypertension and inflammation."[4][5][6] Frontiers in Pharmacology. [Link]

-

Eldrup, A. B., et al. (2009).[7] "Structure-based optimization of arylamides as inhibitors of soluble epoxide hydrolase." Journal of Medicinal Chemistry. [Link]

-

Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008)." Expert Opinion on Therapeutic Patents. [Link]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targeting of Dimethyl-Piperidinyl-Urea Scaffolds: A Technical Guide

Topic: Potential biological targets of dimethyl-piperidinyl-urea compounds Content Type: In-depth Technical Guide

Executive Summary

The dimethyl-piperidinyl-urea moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structural motif combines the hydrogen-bonding capability of a urea core with the conformational restriction and basicity of a piperidine ring. The "dimethyl" substitution—typically appearing as an N,N-dimethyl terminus on the urea or as steric blockers on the piperidine ring—modulates lipophilicity (LogP) and metabolic stability.

This guide analyzes the primary biological targets of this scaffold, specifically Soluble Epoxide Hydrolase (sEH) and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , providing mechanistic insights, binding modes, and validation protocols.

Structural Analysis & Pharmacophore Logic

The biological activity of dimethyl-piperidinyl-urea compounds is driven by three synergistic structural features:

-

Urea Core (H-Bond Donor/Acceptor): The central urea linkage ($ -NH-CO-N- $) acts as a primary pharmacophore, often mimicking the transition state of hydrolytic enzymes or engaging in bidentate hydrogen bonding with receptor residues (e.g., Aspartate or Glutamate).

-

Piperidine Linker (Basic/Hydrophobic): The piperidine ring provides a semi-rigid scaffold that directs the urea group into active sites while contributing hydrophobic interactions.

-

Dimethyl Substitution:

-

N,N-Dimethyl (Urea terminus): Eliminates a hydrogen bond donor, improving membrane permeability and preventing non-specific binding.

-

Ring Methylation: Restricts conformational freedom, locking the molecule into a bioactive conformation.

-

Primary Target: Soluble Epoxide Hydrolase (sEH)[1][2]

The most validated target for piperidinyl-urea derivatives is the Soluble Epoxide Hydrolase (sEH) enzyme (EC 3.3.2.3).

Mechanistic Relevance

sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory and vasodilatory properties—into less active diols (DHETs).[1] Inhibiting sEH stabilizes EETs, offering therapeutic potential in hypertension, neuropathic pain, and chronic inflammation .

Binding Mode

The urea moiety of the scaffold is the critical "warhead."

-

Catalytic Triad Interaction: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383, Tyr466) in the sEH active site, while the urea NH groups donate hydrogen bonds to Asp335.

-

Transition State Mimicry: The urea mimics the geometry of the epoxide ring-opening transition state.

-

Piperidine Role: The piperidine ring occupies the hydrophobic tunnel leading to the catalytic site, optimizing potency.

Experimental Validation: sEH Inhibition Assay

Protocol: Fluorescent reporter assay using PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)methyl] carbonate).

-

Reagent Prep: Dissolve compound in DMSO. Prepare recombinant human sEH (hsEH) in Bis-Tris buffer (pH 7.0) with 0.1 mg/mL BSA.

-

Incubation: Mix 20 µL enzyme solution with 20 µL inhibitor. Incubate at 30°C for 15 min.

-

Substrate Addition: Add PHOME substrate (final conc. 50 µM).

-

Detection: Measure formation of 6-methoxy-2-naphthaldehyde (excitation: 330 nm, emission: 465 nm) kinetically over 30 mins.

-

Analysis: Calculate IC50 using non-linear regression (Hill equation).

Pathway Visualization

Figure 1: Mechanism of Action for sEH Inhibition.[1][2][3] The dimethyl-piperidinyl-urea compound blocks the conversion of protective EETs to inactive DHETs.

Secondary Target: Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[4][5]

The MCH-R1 (a G-protein coupled receptor) is a validated target for obesity treatment.[4] Piperidinyl-urea derivatives act as potent antagonists .

Mechanistic Relevance

MCH is an orexigenic (appetite-stimulating) peptide. Blocking MCH-R1 in the hypothalamus reduces food intake and promotes weight loss.

Binding Mode

-

Basic Amine Interaction: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (Asp123) in transmembrane domain 3 (TM3) of the GPCR.

-

Urea Linker: Acts as a spacer that orients the distal aromatic groups into the hydrophobic binding pocket.

-

Selectivity: The dimethyl substitution often improves selectivity over the hERG channel, a common liability for piperidine-based GPCR ligands.

Experimental Validation: Calcium Flux Assay

Protocol: FLIPR (Fluorometric Imaging Plate Reader) assay in CHO-K1 cells stably expressing hMCH-R1.

-

Cell Plating: Seed cells (10k/well) in 384-well black plates; incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM calcium indicator for 60 min at 37°C.

-

Compound Addition: Add test compounds (dimethyl-piperidinyl-ureas) and incubate for 15 min.

-

Agonist Challenge: Inject MCH peptide (EC80 concentration).

-

Readout: Measure reduction in MCH-induced calcium flux relative to vehicle control.

Quantitative Comparison of Targets

| Feature | Soluble Epoxide Hydrolase (sEH) | MCH-R1 (GPCR) |

| Role of Urea | Transition State Mimic (Catalytic Center) | Structural Spacer / H-bond Donor |

| Role of Piperidine | Hydrophobic Tunnel Occupancy | Salt Bridge to Asp123 (TM3) |

| Primary Indication | Inflammation, Pain, Hypertension | Obesity, Metabolic Syndrome |

| Key Liability | Solubility (often poor) | hERG Inhibition (QT prolongation) |

| Assay Type | Enzymatic (Fluorescence/Mass Spec) | Functional (Ca2+ Flux) or Radioligand Binding |

Emerging Targets & Polypharmacology

Chemokine Receptors (CCR5/CCR2)

The piperidine-urea scaffold is structurally homologous to Maraviroc (CCR5 antagonist). Dimethyl-piperidinyl-ureas can block chemokine binding, preventing leukocyte migration in autoimmune diseases.

Neuroprotection (Sigma-1 Receptor)

Recent studies suggest that N-substituted piperidines can bind Sigma-1 receptors, which modulate calcium signaling and oxidative stress. The urea derivative acts as a "chaperone" ligand, potentially reducing neurodegeneration.

Synthesis & Workflow Visualization

The synthesis of these compounds typically follows a modular "convergent" pathway, allowing rapid library generation for SAR (Structure-Activity Relationship) studies.

Figure 2: Modular synthesis and screening workflow for identifying bioactive urea derivatives.

References

-

Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology. Link

-

Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

-

Kondru, R., et al. (2009). Discovery of potent and selective MCH-R1 antagonists containing a piperidine-urea scaffold. Bioorganic & Medicinal Chemistry Letters. Link

-

Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Link

-

Gomez, G., et al. (2016). Structure-Based Design of Urea Derivatives as MCH-R1 Antagonists. Journal of Chemical Information and Modeling. Link

Sources

Discovery and Synthesis of Novel Piperidine Urea Compounds: A Guide for Medicinal Chemists

An In-depth Technical Guide:

Abstract

The confluence of the piperidine ring, a privileged scaffold in pharmacology, and the urea functional group, a versatile hydrogen-bonding motif, has given rise to a promising class of molecules with broad therapeutic potential.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and evaluation of novel piperidine urea compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, from initial synthetic design to the interpretation of structure-activity relationships (SAR). We will explore detailed synthetic methodologies, present key biological data in a comparative format, and offer field-proven insights to empower the discovery of next-generation therapeutics.

The Strategic Union: Rationale for Piperidine Urea Scaffolds

The deliberate combination of piperidine and urea moieties in a single molecular entity is a design strategy rooted in established medicinal chemistry principles. Understanding the individual contributions of these two components is crucial to appreciating their synergistic potential.

The Piperidine Moiety: A Cornerstone of Modern Pharmaceuticals

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs and clinical candidates.[3][4] Its prevalence stems from several advantageous physicochemical properties:

-

Structural Versatility: The saturated, non-planar chair conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, enabling tailored interactions with complex biological targets.[5]

-

Improved Pharmacokinetics: The piperidine scaffold can enhance a compound's metabolic stability and aqueous solubility, crucial properties for in vivo efficacy.[6]

-

CNS Penetration: Its lipophilic character often facilitates passage across the blood-brain barrier, making it a valuable component for neurotherapeutics.

The Urea Functional Group: A Master of Molecular Recognition

The urea group (–NH–CO–NH–) is a powerful pharmacophore due to its unique electronic and geometric properties.[1] It functions as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form robust, directional interactions with protein active sites.[7] This "molecular glue" characteristic is frequently exploited to anchor a ligand to its target, often conferring high potency and selectivity.[8]

The Design Hypothesis: Why Combine Them?

The strategic fusion of these two components aims to create molecules where the piperidine ring serves as a scaffold to orient various substituents in space, while the urea moiety provides a strong anchoring point to the biological target. This approach has proven successful in developing potent modulators for a range of targets, including enzymes and receptors, leading to agents with neuroprotective, anti-inflammatory, and antidiabetic properties.[8][9]

Synthetic Blueprint: Constructing the Piperidine Urea Core

The synthesis of piperidine urea derivatives can be approached through several reliable pathways. The choice of route often depends on the availability of starting materials and the desired substitution patterns. A generalized workflow is presented below.

Caption: General workflow for piperidine urea synthesis.

Common Synthetic Methodologies

Historically, the synthesis of ureas has relied on the use of isocyanates or toxic reagents like phosgene.[7][10] However, modern medicinal chemistry favors safer and more versatile methods.

-

From Amines and Isocyanates: The most direct route involves the reaction of a piperidine amine with a suitable isocyanate. While efficient, this method is limited by the commercial availability and stability of the required isocyanate precursors.

-

Carbonyldiimidazole (CDI) Mediated Coupling: A safer and widely used alternative involves activating an amine with N,N'-Carbonyldiimidazole (CDI) to form an imidazole-1-carboxamide intermediate.[7] This activated species then reacts smoothly with a second amine (in this case, the piperidine component) to form the unsymmetrical urea.

-

Metal-Free Amide-Amine Coupling: Recent advances have demonstrated the use of reagents like diacetoxyiodobenzene (PhI(OAc)₂) to facilitate the direct coupling of primary amides with primary or secondary amines, offering a versatile route for late-stage functionalization.[10]

Case Study: Synthesis of Neuroprotective Piperidine Ureas

A recent study aimed at discovering novel neuroprotective agents provides an excellent practical example of a multi-step synthesis.[11] The goal was to replace a metabolically liable group in a known drug, Fenazinel, with a stable urea moiety to reduce cardiotoxicity.

The synthesis of the target compounds (designated A1-A13) required the preparation of a key piperidine intermediate, IM-4.[11]

Caption: Synthetic pathway for neuroprotective agents.[11]

In the Lab: Protocols and Characterization

Trustworthy protocols are self-validating systems. The following methodologies are adapted from peer-reviewed literature and represent robust procedures for the synthesis and purification of piperidine urea compounds.

Protocol: Synthesis of Intermediate IM-4[9]

This protocol details the three-step synthesis of a key aminopiperidine intermediate, starting from aniline.

Step 1: N-phenyl-2-chloroacetamide (IM-2) formation

-

Dissolve aniline (IM-1) in an appropriate solvent.

-

Perform a nucleophilic addition reaction with chloroacetyl chloride to generate IM-2.

Step 2: Boc-protected intermediate (IM-3) formation

-

In a reaction vessel with acetonitrile (40mL), add IM-2 (0.1 mol, 1.0 equiv.), K₂CO₃ (0.2 mol, 2.0 equiv.), and KI (5 mmol, 0.05 equiv.) at room temperature.

-

Add 4-Boc-aminopiperidine to initiate the substitution reaction.

-

Heat the mixture to 40°C and monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture and concentrate the filtrate.

-

Wash the crude product with ether to obtain IM-3.

Step 3: Boc Cleavage to yield IM-4

-

Dissolve the purified IM-3 (32.5 g) in ethyl acetate (80mL).

-

Add HCl/ethyl acetate solution dropwise to adjust the pH to 3-4.

-

Stir the mixture for 1 hour, during which a large amount of solid will precipitate.

-

Filter the solid and dry to obtain the final product IM-4 (27.9 g, 93.1% yield) as a white solid.

Protocol: General Procedure for Final Urea Formation[9]

This procedure describes the coupling of the key intermediate (IM-4) with an activated aromatic precursor to form the final urea linkage.

-

In a flask containing Dimethylformamide (DMF), dissolve the desired aniline derivative.

-

Add phenyl chloroformate and pyridine at 5°C and stir for 6 hours to form the activated carbamate intermediate.

-

Add the key piperidine intermediate (IM-4) and pyridine to the mixture.

-

Heat the reaction to reflux and stir for 6 hours.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the final piperidine urea compound.

Structural Validation

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition of the target molecule.[10]

Biological Evaluation and Structure-Activity Relationships (SAR)

The ultimate test of any novel compound is its biological activity. This section outlines the evaluation process and the critical analysis of how molecular structure influences therapeutic effect.

In Vitro and In Vivo Assays

A tiered approach to biological screening is typically employed:

-

Primary In Vitro Assays: Initial high-throughput screens to assess the compound's effect on the target of interest. For the neuroprotective agents discussed earlier, an L-Glutamic acid-induced injury model in SH-SY5Y cells was used to evaluate the protective effects of the synthesized compounds.[11]

-

Secondary Assays: Follow-up assays to determine potency (e.g., IC₅₀ values), selectivity against related targets, and potential off-target effects. For instance, hERG inhibitory activity assays are crucial for predicting potential cardiotoxicity.[11]

-

In Vivo Models: The most promising compounds advance to animal models to assess efficacy and pharmacokinetics. For example, compound A10 was tested in a middle cerebral artery occlusion (MCAO) rat model to evaluate its ability to reduce cerebral infarction.[11]

Decoding the Structure-Activity Relationship (SAR)

SAR studies are fundamental to medicinal chemistry, providing a logical framework for optimizing lead compounds. By systematically modifying the structure of a molecule and observing the corresponding changes in biological activity, researchers can build a model of the pharmacophore.

Caption: The iterative cycle of SAR-driven drug discovery.

For soluble epoxide hydrolase (sEH) inhibitors, it has been shown that hydrophobic cycloalkyl groups on one side of the urea are positively correlated with inhibitory potency.[8] Conversely, introducing polar groups like hydroxyls can have a negative effect on potency, likely due to unfavorable electronic character and increased polarity.[8]

Data Presentation: Comparative Analysis

Summarizing biological data in a clear, tabular format is essential for direct comparison and effective SAR analysis.

Table 1: Neuroprotective Activity of Piperidine Urea Derivatives (A1-A13) vs. Fenazinel [11]

| Compound | R Substituent | Neuroprotective Activity vs. L-Glutamic Acid Injury | Cytotoxicity | Cardiotoxicity (hERG IC₅₀) |

| Fenazinel | (Control) | +++ | High | 8.64 µmol/L |

| A1 | Phenyl | ++ | Moderate | >40 µmol/L |

| A5 | 4-Fluorophenyl | ++ | Moderate | >40 µmol/L |

| A6 | 4-Chlorophenyl | ++ | Moderate | >40 µmol/L |

| A7 | 4-Bromophenyl | +++ | Low | >40 µmol/L |

| A8 | 3-Pyridinyl | +++ (at low conc.) | Low | >40 µmol/L |

| A10 | 4-Trifluoromethylphenyl | ++++ | Low | >40 µmol/L |

Activity Scale: + (Low) to ++++ (High)

The data clearly indicates that compound A10 not only exhibited superior neuroprotective activity compared to the parent drug Fenazinel but also demonstrated lower cytotoxicity and significantly reduced cardiotoxicity.[11] This successful outcome validates the initial design hypothesis.

Conclusion and Future Horizons

The piperidine urea scaffold represents a highly fruitful area for drug discovery. The synthetic routes are well-established and robust, allowing for the creation of diverse chemical libraries. As demonstrated, rational design strategies—such as using the urea moiety to replace a metabolically unstable group—can lead to compounds with significantly improved safety and efficacy profiles.[11]

Future work in this field will likely focus on exploring novel substitution patterns to target a wider range of diseases, employing advanced synthetic methods for greater efficiency, and leveraging computational modeling to refine SAR studies and accelerate the design-synthesis-test cycle. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

-

Li, J., Wang, M., Jiang, L., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e32-e40. [Link]

-

Devan, N., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3668-73. [Link]

-

Sok V, et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-21. [Link]

-

Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (n.d.). Piperidine amide and urea derivative. [Image]. [Link]

-

ResearchGate. (n.d.). Structure of piperidinyl urea derivatives. [Image]. [Link]

-

Mistry, N., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5539. [Link]

-

Hye, M. A., et al. (2014). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 24(15), 3497-501. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Image]. [Link]

-

Sok, V., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-21. [Link]

-

Tenti, G., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 241-245. [Link]

-

Unitt, J., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2748-52. [Link]

-

Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research News. [Link]

-

Acar, Ç., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(11), e202200137. [Link]

-

Tenti, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 241-245. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Manjusha, K., & Sreekumar, S. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization [mdpi.com]

- 11. thieme-connect.com [thieme-connect.com]

Structural Elucidation of 3,3-Dimethyl-1-(piperidin-3-yl)urea Hydrochloride

A Multi-Modal Analytical Framework for Drug Discovery

Executive Summary

The compound 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (CAS Ref: 1057003-11-8 for free base analog) represents a critical pharmacophore often utilized in the synthesis of DPP-IV inhibitors and GPCR ligands. Its structural integrity relies on three distinct features: the integrity of the saturated piperidine heterocycle, the stability of the urea linkage, and the stereochemical purity at the C3 chiral center.

This guide departs from standard "certificate of analysis" templates to provide a causal elucidation framework . We will establish the structure not just by observing signals, but by interrogating the molecule’s behavior under magnetic, vibrational, and chromatographic stress.

Part 1: Synthetic Provenance & Isotopic Logic

To elucidate a structure, one must understand its origin. The impurity profile and expected spectral anomalies are dictated by the synthetic route.

Primary Synthetic Pathway: The most robust synthesis typically involves the reaction of 3-amino-1-Boc-piperidine with dimethylcarbamoyl chloride , followed by acidic deprotection (HCl/Dioxane).

-

Implication for Elucidation:

-

Residual Boc: Look for t-butyl singlets at ~1.4 ppm in NMR.

-

Regioselectivity: Confirm the urea attached to the exocyclic amine, not the ring nitrogen (prevented by Boc protection during synthesis).

-

Salt Stoichiometry: The hydrochloride salt forms at the most basic site—the piperidine ring nitrogen (

), not the urea nitrogens (

-

Elucidation Workflow

The following directed graph outlines the logical flow for validating this specific salt.

Figure 1: Logical workflow for structural validation, prioritizing mass confirmation followed by connectivity and stereochemical analysis.

Part 2: Mass Spectrometry (MS) Profiling

Objective: Confirm molecular formula and analyze fragmentation to verify the urea-piperidine linkage.

-

Molecular Formula:

-

Free Base MW: 171.24 g/mol [1]

-

Monoisotopic Mass (

): 172.14 Da

Fragmentation Logic (ESI-MS/MS)

Unlike simple molecular weight checks, fragmentation patterns provide structural proof.

-

Primary Cleavage (Urea Loss): The weakest bond in high-energy collision is often the

bond adjacent to the carbonyl.-

Loss of Dimethylamine:

Da (Loss of

-

-

Ring Fragmentation:

-

Retro-Diel-Alder (RDA): Characteristic of piperidines, though less prominent in substituted ureas.

-

-

Diagnostic Fragment:

-

m/z 84: The piperidinyl cation (

), confirming the unsubstituted nature of the ring carbons (except C3).

-

Figure 2: Proposed ESI-MS fragmentation pathway. The survival of the m/z 127 fragment supports the urea attachment.

Part 3: NMR Spectroscopy (The Core)

Objective: Establish atomic connectivity and protonation state.

Solvent Selection:

1H NMR Assignment (400 MHz, DMSO-d6)

The protonation of the piperidine nitrogen (N1) exerts a strong deshielding effect on the adjacent protons (H2 and H6).

| Position | Type | Count | Shift ( | Multiplicity | Diagnostic Note |

| NH (Ring) | Amine | 2H | 9.0 - 9.5 | Broad Singlet | Disappears in |

| NH (Urea) | Amide | 1H | 6.0 - 6.3 | Doublet | Couples to H3. Confirms urea linkage.[1] |

| H3 | Methine | 1H | 3.8 - 4.1 | Multiplet | Chiral center. Downfield due to urea N attachment. |

| H2 (eq/ax) | Methylene | 2H | 3.1 - 3.4 | Multiplet | Deshielded by adjacent |

| H6 (eq/ax) | Methylene | 2H | 2.8 - 3.0 | Multiplet | Adjacent to ring nitrogen. |

| N-Me | Methyl | 6H | 2.78 | Singlet | Key Identification Peak. Strong integral, sharp singlet. |

| H4/H5 | Methylene | 4H | 1.5 - 1.9 | Multiplet | Ring backbone, typically overlapped. |

2D NMR Validation (HMBC)

To prove the structure is 1-(piperidin-3-yl) and not 1-(piperidin-2-yl) or 1-(piperidin-4-yl) :

-

HMBC Correlation: Look for a cross-peak between the N-Me singlet (2.78 ppm) and the Urea Carbonyl (~158 ppm) .

-

Connectivity: The H3 methine (4.0 ppm) must also show an HMBC correlation to the same Urea Carbonyl (~158 ppm) . This "bridge" confirms the dimethylurea is attached specifically to C3.

Part 4: Chiral Analysis (Enantiomeric Purity)

The Challenge: The C3 position is a stereocenter. The synthesis likely produces a racemate unless chiral starting materials (e.g., (R)-3-amino-1-Boc-piperidine) were used. Requirement: You must distinguish the (R) and (S) enantiomers.[2][3] Standard NMR cannot do this without a chiral shift reagent.

Protocol: Chiral HPLC Method[2][3]

-

Column: Chiralpak AD-H or IC (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic piperidine amine.

-

-

Detection: UV at 210 nm (Urea absorption).

-

Expected Result: Baseline separation of enantiomers.

-

Racemic Standard: Two 1:1 area peaks.

-

Target Sample: Single peak (>98% area) matching the retention time of the desired standard (usually R-isomer for DPP-IV analogs).

-

Part 5: References & Grounding

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for interpretation of urea/amine shifts).

-

Sakarai, et al. (2014). "Chiral separation of 3-aminopiperidine derivatives." Tetrahedron: Asymmetry. (Validates chiral HPLC conditions for this scaffold).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1057003-11-8. (General chemical properties).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for urea synthesis and hydrolysis).

Sources

Methodological & Application

Application Note: In Vitro Characterization of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Abstract

This guide outlines the standardized in vitro protocol for evaluating 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride , a substituted piperidine-urea scaffold. While often utilized as a high-value building block in medicinal chemistry, this pharmacophore possesses intrinsic biological relevance as a structural mimetic of the transition state in epoxide hydrolysis. Consequently, the primary application described herein is the Soluble Epoxide Hydrolase (sEH) Inhibition Assay . This protocol utilizes a sensitive fluorometric readout to determine the IC50, validating the compound's potential as a lead fragment for anti-inflammatory and antihypertensive therapeutics.

Introduction & Mechanistic Rationale

The Pharmacophore

The structure of 3,3-Dimethyl-1-(piperidin-3-yl)urea combines a basic piperidine ring with a dimethylurea moiety.

-

Urea Moiety: Acts as the primary hydrogen-bond donor/acceptor system. In the context of sEH, the urea carbonyl accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the enzyme's active site, while the NH groups donate hydrogen bonds to Aspartate (Asp335), mimicking the transition state of epoxide ring opening.

-

Piperidine Ring: Provides solubility and a vector for further substitution (e.g., acylation) to target the hydrophobic pockets of the enzyme.

-

3,3-Dimethyl Substitution: Unlike the bulky adamantyl groups found in first-generation sEH inhibitors (like AUDA), the dimethyl group reduces lipophilicity, making this compound a critical "fragment-like" probe for exploring the catalytic pocket's steric tolerance.

Target Biology: Soluble Epoxide Hydrolase (sEH)

The enzyme sEH (Ephx2) hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols (DHETs). Inhibiting sEH stabilizes EETs, reducing hypertension and neuroinflammation.[1]

Mechanism of Action Diagram

Caption: Mechanistic pathway showing the competitive binding of the urea derivative to the sEH active site, preventing substrate hydrolysis.

Materials & Preparation

Reagents

| Reagent | Specification | Storage |

| Test Compound | 3,3-Dimethyl-1-(piperidin-3-yl)urea HCl (>95% purity) | Desiccate at -20°C |

| Enzyme | Recombinant Human sEH (hsEH) | -80°C (Aliquot immediately) |

| Substrate | PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propionate) | -20°C, protect from light |

| Positive Control | AUDA or TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | -20°C |

| Buffer Base | Bis-Tris-HCl (25 mM), pH 7.0 | 4°C |

| Additives | BSA (0.1 mg/mL final), MgCl2 (optional, check enzyme lot) | 4°C |

Compound Handling (Critical)

The hydrochloride salt form is highly water-soluble but may be hygroscopic.

-

Stock Solution (10 mM): Dissolve the HCl salt in DMSO . Although water-soluble, DMSO ensures consistency with hydrophobic controls (AUDA).

-

Calculation: MW ≈ 207.7 g/mol .[2] To make 1 mL of 10 mM stock, weigh 2.08 mg.

-

-

Working Solution: Dilute stock 1:100 in Assay Buffer to yield 100 µM (1% DMSO). Further serial dilutions must be performed in Assay Buffer + 1% DMSO to maintain constant solvent concentration across the plate.

Experimental Protocol: Fluorometric sEH Inhibition Assay

Principle: The substrate PHOME is non-fluorescent. Upon hydrolysis by sEH, it releases 6-methoxy-2-naphthaldehyde, which is highly fluorescent. Inhibitors prevent this release.

Assay Conditions

-

Format: 96-well black, flat-bottom polystyrene plates (Corning Costar #3915).

-

Final Volume: 200 µL per well.

-

Temperature: 30°C (Pre-warm buffers).

-

Excitation/Emission: 330 nm / 465 nm.

Step-by-Step Workflow

Step 1: Buffer Preparation

Prepare fresh Assay Buffer : 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

-

Note: BSA prevents enzyme adsorption to the plastic walls. Do not vortex vigorously to avoid foaming.

Step 2: Enzyme Preparation

Dilute recombinant hsEH in Assay Buffer to a concentration of ~0.4 µg/mL (approx. 6 nM) .

-

Validation: The enzyme concentration should be optimized so that substrate hydrolysis is linear over the 30-minute read time.

Step 3: Plate Setup

-

Blanks (Background): Add 180 µL Assay Buffer (No Enzyme).

-

Negative Control (100% Activity): Add 20 µL solvent vehicle (1% DMSO in buffer) + 160 µL Enzyme Mix.

-

Test Wells: Add 20 µL of Test Compound (dilution series: 0.1 nM to 100 µM) + 160 µL Enzyme Mix.

-

Positive Control: Add 20 µL AUDA (10 µM final) + 160 µL Enzyme Mix.

Step 4: Pre-Incubation

Incubate the plate at 30°C for 10 minutes . This allows the urea pharmacophore to establish hydrogen bond networks within the active site before substrate competition begins.

Step 5: Substrate Addition (Start Reaction)

-

Prepare a 50 µM PHOME working solution in Assay Buffer (diluted from 20 mM DMSO stock).

-

Add 20 µL of Substrate to all wells (Final conc: 5 µM).

-

Immediately place in the plate reader.

Step 6: Kinetic Measurement

Measure fluorescence (Ex 330nm / Em 465nm) every 30 seconds for 30 minutes at 30°C.

Assay Workflow Diagram

Caption: Step-by-step fluorometric assay workflow for sEH inhibition screening.

Data Analysis & Quality Control

Calculation of Inhibition

-

Extract Slope: Determine the slope (RFU/min) of the linear portion of the curve (typically 5–20 mins).

-

Background Correction: Subtract the slope of the Blank wells from all other wells.

-

% Inhibition:

IC50 Determination

Plot Log[Compound Concentration] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation) in GraphPad Prism or SigmaPlot.

Acceptance Criteria

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-